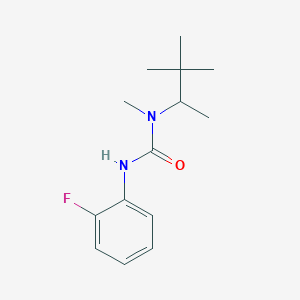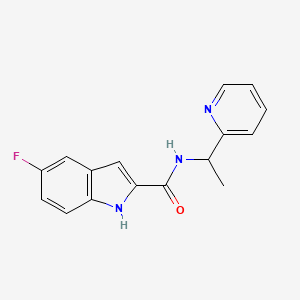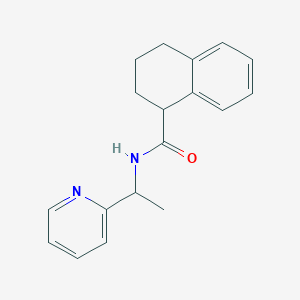
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea, also known as Diflubenzuron, is an insecticide that belongs to the benzoylurea family. It is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and mites. Diflubenzuron is a white crystalline powder that is insoluble in water but soluble in organic solvents. It is a relatively safe insecticide that has low toxicity to mammals, birds, and fish.
作用機序
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting the synthesis of chitin, a component of the insect exoskeleton. Chitin is essential for the growth and development of insects, and its inhibition leads to the disruption of the molting process. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. The inhibition of chitin synthase leads to the disruption of the molting process, causing the death of the insect.
Biochemical and Physiological Effects
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has low toxicity to mammals, birds, and fish. It is relatively safe for humans and animals, and it does not accumulate in the environment. However, it has been shown to have some negative effects on non-target insects, such as bees and butterflies. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can also affect the growth and development of aquatic organisms, such as crustaceans and mollusks.
実験室実験の利点と制限
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and has low toxicity to mammals, birds, and fish. However, it has some limitations for lab experiments. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean can affect the growth and development of non-target insects, which can affect the results of experiments. It can also have negative effects on aquatic organisms, which can limit its use in aquatic experiments.
将来の方向性
There are several future directions for the research on 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean. One direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on non-target insects, such as bees and butterflies. Another direction is to study the effects of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean on aquatic organisms, such as crustaceans and mollusks. Additionally, research can be done to develop new formulations of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean that are more effective and have less negative effects on non-target organisms. Finally, research can be done to develop new insecticides that have similar properties to 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean but are less harmful to the environment.
合成法
The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean involves the reaction of 2,6-difluorobenzamide with 3,3-dimethylbutan-2-amine and methyl isocyanate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean is a well-established process that has been optimized for commercial production.
科学的研究の応用
1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including Lepidoptera, Coleoptera, and Acarina. 1-(3,3-Dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurean works by inhibiting chitin synthesis, which is essential for the growth and development of insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, causing the death of the insect.
特性
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-10(14(2,3)4)17(5)13(18)16-12-9-7-6-8-11(12)15/h6-10H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFKCWRZRSXTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)



![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)


